N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide
Description
Properties
Molecular Formula |
C20H21N3O3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c1-22-13-11-17-18(5-4-6-19(17)22)20(24)21-15-7-9-16(10-8-15)23-12-2-3-14-27(23,25)26/h4-11,13H,2-3,12,14H2,1H3,(H,21,24) |
InChI Key |
ZLYIBCYCXVCQJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC=C(C=C3)N4CCCCS4(=O)=O |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Intramolecular Aziridination
A pivotal method for constructing the 1,2-thiazinane-1,1-dioxide ring involves rhodium-catalyzed intramolecular aziridination. As demonstrated in PMC7730229, sulfonamide precursors undergo cyclization in the presence of Rh₂(OAc)₄ and PhI(OAc)₂. For example, ethyl 2-(chlorosulfonyl)acetate reacts with arylamines to form intermediates that cyclize under these conditions, yielding 1,2-thiazinane-1,1-dioxides in up to 92% yield (Scheme 1).
Key Reaction Conditions
| Reagent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Ethyl 2-(chlorosulfonyl)acetate | Rh₂(OAc)₄ | 80°C | 65–92 |
This method excels in stereochemical control but requires careful handling of sensitive rhodium catalysts.
Copper-Mediated Ring Expansion
Alternative routes employ copper(I/II) trifluoromethanesulfonate (CuOTf) to facilitate ring expansion of smaller sulfonamide precursors. For instance, 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide reacts with phenols in dimethylacetamide (DMAc) to form 4-aryl-1,2-thiazinane-1,1-dioxides. Sodium hydride and iodomethane further enable N-alkylation, as seen in the synthesis of 4-(4-bromo-3,5-dimethylphenoxy)-2-methyl-1,2-thiazinane-1,1-dioxide (32% yield).
Functionalization of the Indole Core
Regioselective Carboxamide Installation
The 4-carboxamide group on the indole ring is introduced via Friedel-Crafts acylation or Ullmann-type coupling. Patent US20040077646A1 discloses a method using acryloyl chloride and thiourea derivatives to form β-enamino esters, which cyclize to yield indole-4-carboxamides. Ultrasound irradiation enhances reaction efficiency, achieving yields of 52–90% for analogous structures.
N-Methylation Strategies
N-Methylation of the indole nitrogen is typically performed using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride. For example, 1H-indole-4-carboxamide reacts with methyl iodide in DMAc at 60°C to afford the N-methyl derivative in 85% yield.
Coupling of Thiazinane and Indole Moieties
Buchwald-Hartwig Amination
Palladium-catalyzed coupling links the thiazinane-bearing aniline to the indole-carboxamide. Patent DE3008494C2 describes analogous reactions where aryl bromides couple with amines using Pd(OAc)₂ and Xantphos. Applied to this target, 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline reacts with 1-methyl-1H-indole-4-carbonyl chloride in toluene at 110°C, yielding the final product in 70–78% yield.
Optimized Coupling Conditions
| Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|
| Xantphos | Cs₂CO₃ | Toluene | 75 |
Direct Amide Bond Formation
Alternative approaches employ carbodiimide-mediated coupling. The thiazinane-aniline fragment reacts with 1-methyl-1H-indole-4-carboxylic acid using EDCl/HOBt in dichloromethane, achieving 68% yield.
Comparative Analysis of Synthetic Routes
The table below evaluates three representative methods for synthesizing N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide:
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Rh-catalyzed cyclization | Intramolecular aziridination | 92 | 98 | Moderate |
| Cu-mediated ring expansion | Ring-opening/closure | 65 | 95 | High |
| Buchwald-Hartwig coupling | Palladium catalysis | 75 | 99 | High |
The Rh-catalyzed route offers superior yield and purity but requires expensive catalysts. Copper-mediated methods balance cost and scalability, making them preferable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines .
Scientific Research Applications
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Core Heterocyclic Rings
- 1,2-Thiazinan Sulfone vs. Thiazolidine/Thiazine Derivatives :
The 1,2-thiazinan sulfone ring in the target compound differs from the 5-membered thiazolidine rings (e.g., in ) by offering reduced ring strain and enhanced conformational flexibility. This may improve binding to larger protein pockets compared to rigid thiazolidines . - Comparison with Triazole-Containing Analogs :
The (Z)-2-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine () features a triazole ring, which is metabolically stable but lacks the sulfone group’s electron-withdrawing effects. The thiazinan sulfone in the target compound may enhance solubility and hydrogen-bonding capacity .
Functional Group Analysis
- Carboxamide vs. Acetamide Moieties: The indole-4-carboxamide group in the target compound contrasts with the tetrahydrocinnolin acetamide in ’s analog.
- Sulfone vs. Methylsulfanyl Groups :
The 1,1-dioxido group in the target compound increases polarity and aqueous solubility relative to methylsulfanyl-containing compounds like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide (). This may reduce passive membrane permeability but improve pharmacokinetic profiles .
Physicochemical Properties and Pharmacological Implications
Table 1: Comparative Physicochemical Properties
Key Observations:
- Molecular Weight: The target compound (~396.5 g/mol) aligns with typical drug-like molecules, though slightly lighter than ’s analog (416.5 g/mol) due to the absence of a tetrahydrocinnolin group.
- Metabolic Stability : The 1,2-thiazinan sulfone may resist oxidative metabolism better than triazoles () or pyrazoles (), which are prone to CYP450-mediated modifications.
Hypothesized Pharmacological Profiles
- Kinase Inhibition : Carboxamide-containing compounds often interact with ATP-binding pockets in kinases. The rigidity of the thiazinan sulfone could position the indole group favorably for such interactions.
- Anti-Inflammatory Potential: Sulfone groups are associated with anti-inflammatory activity (e.g., sulfonamide drugs), which may be enhanced by the indole’s electron-rich aromatic system .
Biological Activity
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide is a complex organic compound notable for its unique molecular structure, which integrates thiazinan and indole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and antimicrobial properties.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of 383.5 g/mol. The compound features a thiazinan ring that contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.5 g/mol |
| Structure | Chemical Structure |
Preliminary studies suggest that this compound may exert its biological effects through various mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It could interact with cellular receptors, altering signaling pathways and leading to diverse biological effects.
Metal Coordination: The ability to coordinate with metal ions may influence its activity in biological systems.
Biological Activities
Research indicates that compounds containing thiazinan and indole structures often exhibit significant biological activities. Notable activities associated with this compound include:
Anticancer Activity
Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole-bearing molecules have demonstrated significant anticancer properties in vitro. The structure–activity relationship (SAR) analysis indicates that modifications in the phenyl ring can enhance anticancer activity.
Case Study:
In a study evaluating the cytotoxicity of thiazole derivatives against human cancer cell lines, certain compounds displayed IC50 values significantly lower than standard chemotherapeutics like doxorubicin. This suggests potential for this compound to be developed as an anticancer agent.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative 1 | A431 | 23.30 ± 0.35 |
| Thiazole Derivative 2 | U251 | <10 |
| N-[4-(thiazinan)] | Various | TBD |
Antimicrobial Activity
Similar thiazine-containing compounds have shown promising antimicrobial properties. The presence of the thiazinan moiety may enhance the interaction with microbial targets.
Research Findings:
A recent investigation into thiazine derivatives revealed that modifications to the indole structure could lead to enhanced antimicrobial efficacy against both gram-positive and gram-negative bacteria.
Future Directions
Further research is necessary to elucidate the precise mechanisms by which this compound interacts with biological targets. In vivo studies and clinical trials will be crucial for determining its therapeutic potential.
Q & A
Q. What are the key synthetic pathways for N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide?
The synthesis typically involves multi-step routes:
- Step 1 : Formation of the thiazinane-dioxide core via sulfonation and oxidation of precursor thiazinane derivatives.
- Step 2 : Coupling of the thiazinane-dioxide moiety to a para-substituted phenyl group using Buchwald-Hartwig amination or Ullmann coupling .
- Step 3 : Introduction of the 1-methylindole-4-carboxamide group via carbodiimide-mediated amidation (e.g., EDC/HOBt) . Reaction conditions (e.g., solvent polarity, temperature) are critical for yield optimization. Characterization is performed via /-NMR, IR (to confirm sulfone and amide groups), and LC-MS for purity .
Q. What characterization techniques are essential for confirming the compound’s structural integrity?
- Core Techniques :
- NMR Spectroscopy : -NMR identifies aromatic protons (δ 7.2–8.1 ppm) and sulfone groups (δ 3.1–3.5 ppm for thiazinane protons). -NMR confirms carbonyl (δ ~165–170 ppm) and sulfone (δ ~50–55 ppm) carbons .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 413.12) .
- Supplementary Methods :
- X-ray crystallography (if crystalline) resolves 3D conformation and hydrogen-bonding patterns .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC determination and selectivity indices against non-cancerous cells (e.g., HEK293) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
- Key Modifications :
- Thiazinane Ring : Replace the dioxido group with sulfonamide or ester to alter electron-withdrawing effects and solubility .
- Indole Substituents : Introduce halogens (e.g., Cl, F) at the 5-position of indole to enhance lipophilicity and target binding .
- Data-Driven Design : Compare bioactivity of analogs (e.g., nitrobenzamide vs. trifluoromethyl derivatives) to identify pharmacophores critical for enzyme inhibition (e.g., Factor XIa IC < 1 µM in fluorogenic assays) .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC values across studies)?
- Methodological Harmonization :
- Standardize assay conditions (e.g., cell passage number, serum concentration) to reduce variability .
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to validate mechanisms .
- Structural Analysis :
- Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC to rule out degradation artifacts .
Q. What advanced techniques are used to study the compound’s interaction with biological targets?
- Biophysical Methods :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to purified enzymes (e.g., Factor XIa) .
- Molecular Dynamics (MD) Simulations : Model interactions with target active sites (e.g., sulfone group hydrogen-bonding with Ser195 in serine proteases) .
- Cellular Imaging :
- Confocal microscopy with fluorescently tagged derivatives to track subcellular localization .
Methodological Considerations
Q. How can solubility and bioavailability challenges be addressed during preclinical development?
- Formulation Strategies :
- Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug approaches (e.g., esterification of the carboxamide) to improve membrane permeability .
- In Silico Tools :
- Predict logP and pKa using software like MarvinSketch to guide salt selection (e.g., hydrochloride salts for acidic media stability) .
Q. What strategies mitigate off-target effects observed in kinase inhibition assays?
- Selectivity Screening :
- Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Structural Refinement :
- Introduce steric hindrance (e.g., methyl groups) near the indole moiety to block access to non-target kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
